4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a nitrobenzoate group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by nitration and subsequent coupling reactions . The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-nitrobenzoic acid: Shares the nitrobenzoate group but lacks the dimethoxyphenyl and formamido groups.
3,4-dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but lacks the nitrobenzoate group.
Uniqueness
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H22N4O8 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C25H22N4O8/c1-35-21-12-7-18(13-22(21)36-2)24(31)26-15-23(30)28-27-14-16-3-10-20(11-4-16)37-25(32)17-5-8-19(9-6-17)29(33)34/h3-14H,15H2,1-2H3,(H,26,31)(H,28,30)/b27-14+ |
InChI Key |
YADSVHQFXGLOTP-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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